![molecular formula C23H28N4O3S2 B2493343 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine CAS No. 672950-67-3](/img/structure/B2493343.png)
4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of molecules with significant interest due to their diverse biological activities and potential applications in medicinal chemistry. Compounds with similar structures have been synthesized with the aim of exploring their antimicrobial properties and understanding their molecular frameworks for potential therapeutic applications.
Synthesis Analysis
The synthesis of similar sulfone and triazole derivatives involves multiple steps, including the coupling of various sulfanyl and ethyl groups to create complex molecules with potential biological activities. These processes are characterized by the use of spectral methods such as IR, NMR, and LCMS for structural characterization (Patil et al., 2010).
Molecular Structure Analysis
Studies involving crystal structure analysis, Hirshfeld surface analysis, and DFT calculations provide insights into the molecular structure and intermolecular interactions of similar compounds. These analyses highlight the stable conformations and reactive sites of the molecules, contributing to their chemical reactivity and potential biological activities (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical properties of related compounds reveal their reactivity and potential as antimicrobial agents. The nature of substitutions on certain functional groups influences their chemical behavior and biological activity, with some demonstrating significant potency against bacterial and fungal pathogens (Vinaya et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's stability and suitability for further application development. Detailed structural analyses contribute to the knowledge of how these properties affect the compound's overall behavior and potential for drug development.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical groups, play a significant role in determining the compound's potential as a pharmacological agent. Studies exploring these properties through synthetic modifications and biological evaluations help in identifying promising candidates for further drug development (Khalid et al., 2013).
Wissenschaftliche Forschungsanwendungen
Molecular Studies and Docking
- 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine and its derivatives have been extensively studied for their molecular stability, conformational analyses, and their role as EGFR inhibitors in cancer treatment. A study by Karayel (2021) focused on the tautomeric properties and conformations of similar compounds, highlighting their potential anti-cancer activity through molecular docking studies (Karayel, 2021).
Antimicrobial and Enzyme Inhibitory Activities
- Compounds with structures similar to 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine have shown promising antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives that exhibited good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007). Additionally, Virk et al. (2018) evaluated similar compounds for their inhibition potential against several enzymes, demonstrating significant inhibitory activities (Virk et al., 2018).
Potential in Treating Type II Diabetes
- Derivatives of 1,2,4-triazoles, related to the compound , have been synthesized and evaluated for their biological potential, particularly as inhibitors of the α-glucosidase enzyme. This suggests a potential use in treating type II diabetes, as indicated in a study by ur-Rehman et al. (2018) (ur-Rehman et al., 2018).
Role in Antidepressant Development
- In the context of antidepressant development, a structurally similar compound, Lu AA21004, was studied by Hvenegaard et al. (2012) for its metabolic pathways in the context of treating major depressive disorders (Hvenegaard et al., 2012).
Serotonin Receptor Agonists
- Compounds structurally related to 4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine have been explored as selective serotonin 4 receptor agonists. Sonda et al. (2004) synthesized a series of benzamide derivatives, highlighting their potential as prokinetic agents affecting both the upper and lower gastrointestinal tract (Sonda et al., 2004).
Eigenschaften
IUPAC Name |
4-(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S2/c1-3-27-22(24-25-23(27)31-17-18-7-5-4-6-8-18)19-13-15-26(16-14-19)32(28,29)21-11-9-20(30-2)10-12-21/h4-12,19H,3,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZSJIILXCRLHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

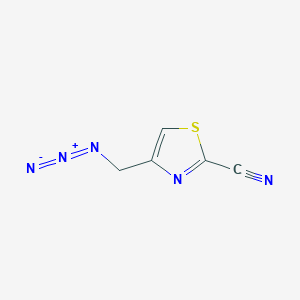

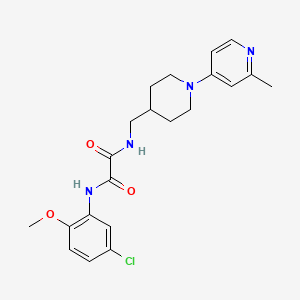
![1-[3-[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2493266.png)
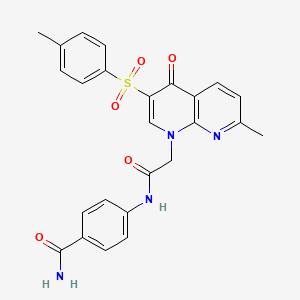
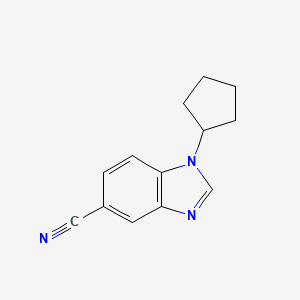
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide](/img/structure/B2493269.png)
![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide](/img/structure/B2493270.png)
![2-(4-fluorophenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2493278.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-fluorobenzenesulfonamide](/img/structure/B2493279.png)
![Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate](/img/structure/B2493280.png)
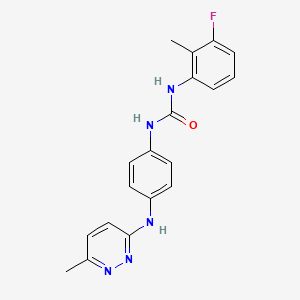
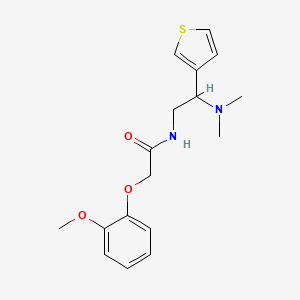
![N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2493283.png)